molecular formula C17H15ClN2O5 B3546288 4-[3-(2-chloro-4-nitrophenoxy)benzoyl]morpholine

4-[3-(2-chloro-4-nitrophenoxy)benzoyl]morpholine

Cat. No.: B3546288
M. Wt: 362.8 g/mol
InChI Key: FWDWCZBLORTLKT-UHFFFAOYSA-N
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Description

The compound “4-[3-(2-chloro-4-nitrophenoxy)benzoyl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals due to its polarity and ability to form hydrogen bonds . The molecule also contains a benzoyl group and a nitrophenoxy group, which are commonly seen in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The morpholine ring provides a polar, cyclic structure, while the benzoyl and nitrophenoxy groups add additional complexity and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the nitro group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-[3-(2-chloro-4-nitrophenoxy)benzoyl]morpholine” would require appropriate safety measures. The specific safety and hazard information would depend on various factors, including its physical and chemical properties, reactivity, and toxicity .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, studying its reactivity and interactions with other compounds, and developing more efficient synthesis methods .

Properties

IUPAC Name

[3-(2-chloro-4-nitrophenoxy)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c18-15-11-13(20(22)23)4-5-16(15)25-14-3-1-2-12(10-14)17(21)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDWCZBLORTLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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